molecular formula C8H10F5NO4 B1530477 4,4-Difluoro-L-proline methyl ester trifluoroacetate CAS No. 915230-14-7

4,4-Difluoro-L-proline methyl ester trifluoroacetate

Cat. No. B1530477
M. Wt: 279.16 g/mol
InChI Key: OVMBCVZBBJYYNQ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4-Difluoro-L-proline methyl ester trifluoroacetate” is a synthetic compound known for its unique molecular structure and physical and chemical properties. It has a CAS Number of 915230-14-7 and a molecular weight of 279.16 . The IUPAC name for this compound is methyl (2S)-4,4-difluoro-2-pyrrolidinecarboxylate trifluoroacetate .


Molecular Structure Analysis

The InChI code for “4,4-Difluoro-L-proline methyl ester trifluoroacetate” is 1S/C6H9F2NO2.C2HF3O2/c1-11-5 (10)4-2-6 (7,8)3-9-4;3-2 (4,5)1 (6)7/h4,9H,2-3H2,1H3; (H,6,7)/t4-;/m0./s1 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

It’s important to note that this compound is intended for R&D use only and not for medicinal, household, or other uses .

As mentioned earlier, it has a CAS Number of 915230-14-7 and a molecular weight of 279.16 .

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBCVZBBJYYNQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-L-proline methyl ester trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 2
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 3
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 4
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 6
4,4-Difluoro-L-proline methyl ester trifluoroacetate

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